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Bohemamine B

Cat. No.: B1243876
M. Wt: 264.32 g/mol
InChI Key: JBLCSMUXTAEOFJ-BHDSKKPTSA-N
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Description

Contextualization within the Pyrrolizidine (B1209537) Alkaloid Family

Bohemamine (B1204589) B is classified as a pyrrolizidine alkaloid, a group of naturally occurring compounds known for their characteristic bicyclic structure composed of two fused five-membered rings with a shared nitrogen atom. While many pyrrolizidine alkaloids are synthesized by plants, bohemamines are a distinct subclass produced by bacteria. researchgate.netmdpi.com What sets the bohemamine family apart is a unique methylation pattern on the pyrrolizidine core. acs.org Specifically, they possess methyl groups at the C-7 and C-9 positions, a feature not commonly seen in their plant-derived counterparts. The biosynthesis of this core structure involves a nonribosomal peptide synthetase and a Baeyer-Villiger monooxygenase. acs.org

Historical Perspective of Bohemamine Natural Products Discovery

The first members of the bohemamine family were isolated in the late 1970s from Actinosporangium sp. researchgate.net However, the discovery of Bohemamine B, along with Bohemamine C and 5-chlorobohemamine C, occurred later from the investigation of culture extracts of a marine-derived Streptomyces species. nih.gov The structures of these new bohemamine-type pyrrolizidine alkaloids were determined using nuclear magnetic resonance (NMR) methods. nih.gov Since their initial discovery, numerous other bohemamine derivatives have been identified from various Streptomyces strains, including those found in marine environments and as endophytes in medicinal plants. researchgate.netkib.ac.cnnih.gov This ongoing discovery of new bohemamines, such as bohemamines J-N and dimeric forms like dibohemamines, highlights the structural diversity within this alkaloid subclass. researchgate.netnih.gov

Significance of this compound in Natural Product Chemistry and Chemical Biology Research

This compound and its analogues are significant in several areas of research. In natural product chemistry, their unique structures, particularly the dimeric forms, present interesting subjects for structural elucidation and synthetic chemistry. nih.govnih.gov The discovery that some bohemamine dimers are formed through a non-enzymatic process involving formaldehyde (B43269) has opened up new avenues for generating novel analogues. nih.gov This has allowed for the creation of small libraries of bohemamine derivatives to study structure-activity relationships. nih.gov

From a chemical biology perspective, bohemamines have shown a range of biological activities. While some monomeric bohemamines have been investigated for their ability to inhibit LFA-1/ICAM-1 adhesion, it is the dimeric forms that have demonstrated notable cytotoxicity against cancer cell lines, particularly non-small cell lung cancer (NSCLC). mdpi.comnih.gov For instance, dibohemamines B and C have shown potent activity against the A549 NSCLC cell line. mdpi.comnih.gov Furthermore, certain derivatives have exhibited significant antioxidant activity. researchgate.net The ability of bohemamines to interact with biological macromolecules like proteins and enzymes is a key area of investigation to understand their therapeutic potential. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O3 B1243876 Bohemamine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-[(5S,6S,8S)-6-hydroxy-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide

InChI

InChI=1S/C14H20N2O3/c1-8(2)5-13(19)15-12-6-11(18)14(4)7-10(17)9(3)16(12)14/h5-6,9-10,17H,7H2,1-4H3,(H,15,19)/t9-,10-,14-/m0/s1

InChI Key

JBLCSMUXTAEOFJ-BHDSKKPTSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@]2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O

Canonical SMILES

CC1C(CC2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O

Synonyms

bohemamine B

Origin of Product

United States

Origin and Isolation of Bohemamine B

Microbial Producers and Environmental Sources

Bohemamine (B1204589) B is a product of bacterial biosynthesis, specifically from actinobacteria belonging to the genus Streptomyces. These bacteria are renowned for their ability to produce a vast array of bioactive secondary metabolites.

The primary producers of Bohemamine B are various species within the Streptomyces genus. nih.gov This group of Gram-positive bacteria is found in diverse ecosystems globally and is a cornerstone of natural product discovery. nih.gov Specific species and strains identified as producers include Streptomyces spinoverrucosus and other strains designated as Streptomyces sp., such as UMA-044 and CT37, indicating that the capability to synthesize bohemamines is distributed across different species within the genus. beilstein-journals.orgnih.gov

The isolation of this compound begins with the successful cultivation of the producing bacterial strain. Researchers have employed specific methodologies to isolate and culture these Streptomyces strains from their native habitats.

Streptomyces spinoverrucosus strain SNB-032: This strain has been isolated from marine sediments, including from a mudflat on a Bahamian island and from Trinity Bay, Galveston, Texas. nih.govasm.orgnih.gov A common isolation technique involves drying the sediment, suspending it in seawater containing a surfactant like Tween 20, and using stepwise centrifugation to concentrate bacterial spores. These spores are then plated on a specialized acidic Gauze medium for cultivation. nih.gov

Streptomyces spinoverrucosus strain SNB-048: This strain was isolated from a sand sample collected from a tidal flat in the Bahamas. The isolation method involved desiccating the sand and then stamping it directly onto an acidic gauze agar (B569324) medium to culture the bacteria. acs.org

Streptomyces sp. strain CNQ-583: This marine-derived strain was isolated from a sediment sample collected from the waters off the island of Guam. nih.govscielo.br

Streptomyces sp. strain UMA-044: Moving from marine to a different aquatic environment, this strain was sourced from the sediment of a catfish pond. beilstein-journals.org

Streptomyces sp. strain CT37: This strain represents a terrestrial source, having been isolated from Ghanaian soil. nih.gov

For optimal growth and metabolite production, these strains typically require complex nutrient media. A frequently used medium is the seawater-based acidic gauze formulation, which includes starch, yeast extract, peptone, calcium carbonate, and mineral salts like iron(III) sulfate (B86663) and potassium bromide. nih.gov For genetic work, strains may be cultivated in other media such as tryptic soy broth. nih.gov

Strain DesignationGeographical OriginEcological Source
Streptomyces spinoverrucosus SNB-032Bahamas / Galveston, TX, USAMarine Mudflat / Marine Sediment
Streptomyces spinoverrucosus SNB-048BahamasMarine Tidal Flat Sand
Streptomyces sp. CNQ-583GuamMarine Sediment
Streptomyces sp. UMA-044USA (Specific location not cited)Catfish Pond Sediment
Streptomyces sp. CT37GhanaSoil

The documented origins of this compound-producing Streptomyces strains reveal a wide geographical and ecological distribution. They have been isolated from diverse marine environments, including sediments in the Pacific Ocean (Guam) and the Atlantic Ocean (Bahamas, Texas). nih.govnih.govscielo.br Beyond marine sources, they are also found in freshwater-associated sediments, such as those from catfish ponds, and in terrestrial soil, as seen with the isolate from Ghana. nih.gov This broad distribution highlights the adaptability of Streptomyces and suggests that bohemamine-producing strains are not confined to a single environmental niche.

Isolation Techniques and Methodological Advancements

The process of isolating this compound from a bacterial culture is a multi-step procedure involving extraction and purification. Following a large-scale fermentation, the culture broth is processed to separate the desired compound from the complex mixture of cellular components and other metabolites.

The general workflow is as follows:

Adsorption: The culture broth containing the excreted metabolites is often passed through an adsorbent resin, such as Amberlite XAD-7, to capture the secondary metabolites. nih.gov

Filtration and Extraction: The culture is filtered to separate the liquid broth from the solid biomass (mycelia). The filtrate is then extracted using a solvent like ethyl acetate. The biomass is separately extracted, often with a more polar solvent such as methanol, followed by further partitioning.

Concentration: The solvent extracts are combined and concentrated under a vacuum to produce a crude extract.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the compounds based on properties like polarity and size. This typically involves:

Flash Column Chromatography: Often used as an initial purification step, with stationary phases like reversed-phase ODS (octadecylsilane). acs.org

Silica Gel Chromatography: A common normal-phase chromatography technique.

Size-Exclusion Chromatography: Using materials like Sephadex LH-20 to separate compounds based on their molecular size. acs.org

High-Performance Liquid Chromatography (HPLC): Used in the final stages to achieve high purity, often employing gradient elution where the solvent composition is changed over time.

Co-occurrence with Other Bohemamine Derivatives and Related Metabolites

This compound is rarely produced in isolation. Fermentation extracts typically contain a suite of structurally related compounds. The characterization of these co-occurring metabolites provides insight into the biosynthetic pathway and the chemical diversity generated by a single strain.

Investigation of extracts from various Streptomyces strains has revealed that this compound is consistently isolated alongside other bohemamine derivatives. nih.gov These include:

Chemical Synthesis and Derivatization Strategies for Bohemamine B and Analogs

Total Synthesis Approaches to the Pyrrolizidine (B1209537) Core

The total synthesis of a complex natural product like Bohemamine (B1204589) B, which involves constructing the molecule from simple, commercially available precursors, has not been extensively reported in the literature. However, the synthesis of the core pyrrolizidine structure is a well-explored area in organic chemistry, and these established methodologies provide a blueprint for a potential total synthesis of Bohemamine B.

The biological activity of pyrrolizidine alkaloids is intrinsically linked to their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is paramount. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. unizg.hr General strategies for the stereoselective construction of the pyrrolizidine ring, which would be essential for a total synthesis of this compound, include:

Cyclization of Acyclic Precursors : This common approach involves designing a linear molecule that, upon reaction, folds and cyclizes to form the bicyclic pyrrolizidine skeleton. The stereochemistry can be controlled by using chiral starting materials, such as L-pyroglutamic acid, or by employing stereoselective reactions. researchgate.netnih.gov

Intermolecular Carbenoid Displacement : This method has been successfully used to synthesize pyrrolizidine alkaloids like (+)-heliotridine and (+)-retronecine. rsc.org It involves the reaction of a metal carbenoid with a nitrogen-containing compound to form the core structure in a stereocontrolled manner.

Nitrogen-Containing Cycloadditions : Reactions such as the cyclization of allenic oximes to form substituted nitrones can be a key step in generating the desired ring system stereoselectively. rsc.org

When planning the total synthesis of a complex molecule, chemists choose between two primary strategies: linear and convergent synthesis. chemistnotes.com

Convergent Synthesis : This strategy involves synthesizing key fragments of the target molecule independently. fiveable.me These fragments are then joined together (coupled) in the later stages of the synthesis to complete the molecule. chemistnotes.comnumberanalytics.com A convergent approach is generally more efficient for complex structures because it allows for the parallel preparation of intermediates, and any low-yielding steps only affect the synthesis of one fragment, not the entire main sequence. fiveable.menumberanalytics.com For this compound, a convergent synthesis might involve the independent synthesis of a functionalized pyrrolidine (B122466) ring and the N-acyl side chain, followed by their coupling.

Synthesis StrategyDescriptionAdvantages
Linear Synthesis Reactants are added sequentially to build the molecule step-by-step. chemistnotes.comConceptually simple to plan. fiveable.me
Convergent Synthesis Key fragments are synthesized independently and then combined. fiveable.meGenerally higher overall yield, more efficient, and flexible. chemistnotes.comnumberanalytics.com

While a complete de novo total synthesis remains a future goal, research into the biosynthesis of bohemamines has illuminated novel, bio-inspired synthetic strategies. The biosynthesis of the bohemamine core is facilitated by specific enzymes, including a non-ribosomal peptide synthetase (NRPS) and a Baeyer-Villiger monooxygenase (BVMO). researchgate.net Understanding this natural pathway allows for the development of chemoenzymatic or biomimetic approaches. These methods would use isolated enzymes or synthetic catalysts that mimic enzyme function to perform key transformations, potentially offering a more efficient and stereoselective route to the bohemamine skeleton than traditional organic synthesis. researchgate.netrsc.org

Semi-synthetic Pathways for this compound Derivatives

Semi-synthesis, which uses the naturally produced bohemamine core as a starting material for chemical modification, has been a highly fruitful strategy for generating new analogs. This approach leverages the efficient production of the complex scaffold by Streptomyces bacteria and focuses on chemically altering it to create novel derivatives. smolecule.com

A remarkable feature of bohemamine chemistry is the tendency of monomeric units to dimerize through non-enzymatic reactions. These reactions can occur spontaneously under mild conditions and have been exploited to create a diverse library of dimeric bohemamine analogs. nih.govnih.gov

The most prominent examples of non-enzymatic dimerization are the dibohemamines, which are formed when two bohemamine monomers are linked by a methylene (B1212753) (-CH2-) bridge. researchgate.net

Mechanism of Formation : This dimerization is mediated by formaldehyde (B43269), which acts as a one-carbon electrophile. nih.govnih.gov In a process that can occur under mild conditions (e.g., pH 7.0, 25°C), the formaldehyde molecule reacts with two bohemamine monomers, bridging them at their C-2 positions. This non-enzymatic process was confirmed by detecting formaldehyde in the bacterial cultures of Streptomyces spinoverrucosus and by successfully replicating the dimerization in vitro by simply adding formaldehyde to a solution of bohemamine monomers. nih.govnih.gov

Resulting Dimers : This reaction has led to the isolation and characterization of several novel dimeric bohemamines, including Dibohemamine A, B, and C. nih.gov Dibohemamine A is a homodimer, while Dibohemamines B and C are heterodimers. More recent studies have isolated further methylene-bridged dimers, named Dibohemamines I through O. kib.ac.cn This semi-synthetic strategy has also been intentionally expanded by using a variety of other aldehydes (both aryl and alkyl) in place of formaldehyde to generate a small library of new dimeric analogs for biological evaluation. nih.govnih.gov

Dimerization Reactions via Non-Enzymatic Processes

Role of Formaldehyde in Dimerization

The dimerization of bohemamine monomers is a notable transformation that is not enzymatically controlled but rather facilitated by the presence of formaldehyde. nih.gov Research has confirmed that this non-enzymatic process occurs both in bacterial cultures and through in vitro semi-synthesis. nih.govmushroomlab.cn Strains of Streptomyces spinoverrucosus that produce bohemamines have been found to also produce formaldehyde in the fermentation media, at concentrations sufficient to facilitate dimerization. nih.gov

The mechanism involves formaldehyde acting as a one-carbon electrophile, which bridges two bohemamine monomer units. The reaction is proposed to begin with a nucleophilic attack from a bohemamine monomer onto formaldehyde. This is followed by an SN1 substitution reaction where a second bohemamine monomer attacks, resulting in the formation of a methylene-bridged dimer. nih.gov This process can be replicated under mild, slightly acidic conditions (e.g., 0.5% formic acid) or even in water without acid, highlighting the facility of this non-enzymatic reaction. nih.govmushroomlab.cn This strategy has been used to synthesize various dimeric bohemamines, known as dibohemamines. nih.govmdpi.com

Dimeric Product Monomeric Precursor(s) Bridging Unit Source Reference
Dibohemamine ABohemamineFormaldehyde nih.govacs.org
Dithis compoundBohemamineFormaldehyde nih.gov
Dibohemamine CBohemamineFormaldehyde nih.gov

Synthesis of Chimeric Bohemamine Derivatives

The principle of non-enzymatic, methylene-bridged dimerization has been extended to create chimeric derivatives, which combine the bohemamine scaffold with other chemical entities. This strategy was inspired by the natural discovery of Bohemamine J, a chimeric molecule derived from Bohemamine A and phenylacetaldehyde, which was isolated from Streptomyces sp. CPCC 200497. researchgate.netresearchgate.net

Leveraging this mechanism, researchers have synthesized a series of novel chimeric bohemamine derivatives. researchgate.net This is achieved by reacting a bohemamine monomer with various aldehydes other than formaldehyde. nih.gov The reaction proceeds under similar mild, slightly acidic conditions, successfully incorporating aryl aldehydes like benzaldehyde, 2-pyridinecarboxaldehyde, cinnamaldehyde, and furfural (B47365) to link two bohemamine units. nih.gov This approach effectively expands the structural diversity of bohemamine-based compounds by introducing a wide range of substituents via the aldehyde-derived bridge. researchgate.netrsc.org

Starting Aldehyde Bohemamine Monomer Resulting Dimer Type Reference
BenzaldehydeBohemamine / this compoundAryl-bridged Dimer nih.gov
2-PyridinecarboxaldehydeBohemamine / this compoundHeteroaryl-bridged Dimer nih.gov
CinnamaldehydeBohemamine / this compoundAryl-alkenyl-bridged Dimer nih.gov
FurfuralBohemamine / this compoundHeteroaryl-bridged Dimer nih.gov
PhenylacetaldehydeBohemamine AChimeric Dimer (Bohemamine J) researchgate.net

Chemical Modifications for Structural Diversification

Oxidation Reactions and Derivative Synthesis

Oxidation reactions provide a direct method for modifying the bohemamine scaffold and its derivatives, leading to new structures. A clear example is the synthesis of Spithioneine B from Spithioneine A, a bohemamine derivative that incorporates an ergothioneine (B1671048) moiety. acs.org In this transformation, the sulfide (B99878) group within Spithioneine A is oxidized to a sulfoxide, yielding Spithioneine B. This specific conversion was achieved by treating Spithioneine A with oxone in a THF/H₂O mixture at 0 °C. acs.org While general oxidizing agents like potassium permanganate (B83412) and chromium trioxide have been suggested for bohemamine, the synthesis of Spithioneine B provides a concrete, published example of a successful oxidation on a complex bohemamine derivative.

Reduction Methodologies

Reduction reactions are another key strategy for the structural modification of bohemamine analogs. The epoxide ring present in some bohemamine structures is a prime target for reduction. For instance, Dibohemamine A contains an epoxide moiety that can be reduced to form the corresponding diols, Dithis compound and Dibohemamine C, which differ only in the regiochemistry of the epoxide opening. nih.gov This transformation highlights how reduction can introduce new functional groups (hydroxyls) and stereochemical complexity. General reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are noted as applicable for modifying functional groups on the bohemamine structure.

Substitution Reactions

Substitution reactions are fundamental to the derivatization of the bohemamine core. The formation of methylene-bridged dimers via formaldehyde is itself a process involving nucleophilic addition and substitution. nih.gov More targeted substitutions have also been demonstrated. For example, a bohemamine intermediate was treated with mild hydrochloric acid and hydrobromic acid to yield specific halogenated dimers, demonstrating the introduction of chlorine and bromine atoms through substitution. nih.gov

Furthermore, nucleophilic substitution by opening an epoxide ring is a valuable technique. The synthesis of Spithioneine A is achieved through the backside nucleophilic attack of the sulfur atom from ergothioneine on the epoxide of a bohemamine precursor. acs.org This reaction not only opens the epoxide but also appends a complex amino acid moiety to the bohemamine skeleton. acs.org

Development of Analogs and Scaffold Diversification

The development of bohemamine analogs and the diversification of its core scaffold are driven by the need to explore structure-activity relationships and generate new bioactive compounds. nih.gov A primary strategy for this is exploiting the non-enzymatic dimerization reaction. By replacing formaldehyde with a variety of other alkyl and aryl aldehydes, a library of dimeric analogs with diverse bridging units has been created. nih.govnih.gov This semi-synthetic approach allows for systematic modification and has produced compounds with varied biological profiles. nih.gov

Nature also provides examples of scaffold diversification. Various bohemamine analogs, including Bohemamines D through I, have been isolated from Streptomyces species. acs.orgnih.gov These natural derivatives exhibit modifications such as different side chains, altered oxidation states, and dehydrogenation of the pyrrolizidine core. acs.orgnih.gov For example, Bohemamine F features a dehydrogenated core, introducing additional unsaturation. nih.gov In some cases, the core scaffold itself is altered, as seen in the isolation of spinoxazines, which possess a 1,3-oxazin-6-one system instead of the typical pyrrolizidine amide structure, arising from a proposed ring cleavage and pericyclic reaction of a bohemamine precursor. acs.org The creation of chimeric molecules, like Bohemamine J and its synthetic analogs, further underscores the potential for significant scaffold diversification by merging bohemamine with other natural product fragments. researchgate.net

Design and Synthesis of Monomeric and Dimeric Analogs

The generation of bohemamine analogs has been a fertile area of research, leading to a diverse library of compounds. These strategies can be broadly categorized into the synthesis of monomeric variants and the construction of dimeric structures.

Monomeric Analogs

The design of monomeric bohemamine analogs has largely revolved around modifications at the C-5 position of the pyrrolizidine core and variations in the amide side chain. nih.govacs.org The isolation of naturally occurring analogs such as bohemamines B and C, which feature different amide side chains, has highlighted the biosynthetic flexibility of the producing organisms and provided a blueprint for synthetic efforts.

Halogenated analogs have been a key focus, offering chemical handles for further functionalization. For instance, 5-Cl-bohemamine C and 5-Br-bohemamine C have been both isolated from marine-derived actinomycetes and prepared semi-synthetically. The synthesis of 5-Br-bohemamine C was achieved by treating bohemamine with 1 N hydrobromic acid in chloroform. This straightforward method allows for the introduction of a bromine atom, which can serve as a reactive site for cross-coupling reactions or other transformations.

Beyond halogenation, other monomeric analogs have been isolated, showcasing a variety of modifications. Bohemamine D features a hydroxyl group at C-7, while bohemamine E is a diol resulting from the hydrolysis of an epoxide precursor. nih.govacs.org Bohemamine F possesses a dehydrogenated pyrrolizidine core, introducing additional unsaturation. nih.govacs.org Furthermore, a series of bohemamines (G-I) have been identified with variations in the amide side chain, such as 4-methylpent-2-enamide and 2-methylbut-2-enamide moieties. nih.govacs.org These naturally occurring variations provide valuable insights for the design of new synthetic analogs.

Dimeric and Chimeric Analogs

A significant breakthrough in the derivatization of bohemamines was the discovery of their non-enzymatic dimerization. nih.gov Researchers found that monomeric bohemamines can react with formaldehyde under mild conditions (25°C, pH 7.0) to form methylene-bridged dimers, such as dibohemamines A–C. nih.gov This reaction is believed to mimic the natural biosynthetic pathway, where endogenous formaldehyde in Streptomyces spinoverrucosus cultures facilitates the in situ dimerization.

This discovery has been exploited to generate a wide array of dimeric and chimeric analogs by reacting bohemamine monomers with a diverse selection of aryl and alkyl aldehydes. nih.gov For example, aldehydes like benzaldehyde, 2-pyridinecarboxaldehyde, cinnamaldehyde, and furfural have been successfully used to create novel dimeric structures. nih.gov This strategy has also enabled the synthesis of unsymmetrical dimers by reacting an intermediate with a different bohemamine monomer. nih.gov

Furthermore, the "natural product chimera strategy" has been employed to create novel chimeric derivatives. researchgate.netresearchgate.net For instance, bohemamine J was identified as a chimeric molecule derived from bohemamine A and phenylacetaldehyde. researchgate.net Inspired by this, researchers have synthesized a series of chimeric derivatives by reacting bohemamines with various aldehydes, leading to compounds with potentially new biological activities. researchgate.netresearchgate.net

Exploration of Functional Group Introduction and Modification

The introduction and modification of functional groups on the bohemamine scaffold are key to diversifying the chemical space and probing the SAR of this class of compounds. The primary approaches have involved leveraging the reactivity of the bohemamine core and the amide side chain.

The most prominent functional group introduction is the aforementioned dimerization via reaction with aldehydes. nih.gov This method effectively introduces a variety of substituents at the C-2 position, connected through a methylene bridge. The reaction conditions are generally mild, proceeding in aqueous-organic biphasic systems, which helps to preserve labile functional groups on the bohemamine molecule.

Halogenation at the C-5 position represents another important functional group introduction, providing a handle for further synthetic manipulations. The reactivity of the α,β-unsaturated ketone system in the pyrrolizidine core also presents opportunities for modification, although this has been less explored synthetically.

Oxidation and reduction reactions offer further avenues for functional group interconversion. For example, the epoxide in some bohemamine precursors can be reduced to the corresponding diols, as seen in the relationship between dibohemamine A and dibohemamines B and C. nih.gov The synthesis of spithioneine B was achieved by the oxidation of the sulfide in spithioneine A to a sulfoxide.

Modifications of the amide side chain have also been explored, primarily through the isolation of natural analogs with different acyl groups. nih.govacs.org While direct synthetic modification of the amide on a pre-existing bohemamine core is not extensively reported, the potential for amide hydrolysis followed by re-acylation with different carboxylic acids represents a viable strategy for generating further diversity.

The table below summarizes some of the key semi-synthetic derivatives of this compound and related analogs.

Derivative NameStarting Material(s)Reagent(s)Key ModificationReference
5-Br-bohemamine CBohemamine1 N HBr in CHCl₃Bromination at C-5
Dibohemamine ABohemamineFormaldehydeMethylene-bridged dimer nih.gov
Dimeric Analog (9)BohemamineBenzaldehydePhenyl-substituted methylene bridge nih.gov
Dimeric Analog (10)Bohemamine2-PyridinecarboxaldehydePyridinyl-substituted methylene bridge nih.gov
Oxidized Monomer (15)BohemaminePropionaldehydeOxidation of the pyrrolizidine core nih.gov
Unsymmetrical Dimer (19)Intermediate 8, this compound-Heterodimer with different bohemamine units nih.gov
Chimeric Derivative (8)Bohemamine APhenylacetaldehydePhenylacetyl-derived chimeric structure researchgate.netresearchgate.net
Spithioneine BSpithioneine AOxoneOxidation of sulfide to sulfoxide

Biosynthetic Pathways and Genetic Insights into Bohemamine B Production

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The production of Bohemamine (B1204589) B is governed by the bhm gene cluster, a specific locus within the genome of certain Streptomyces species. researchgate.netchemrxiv.org The identification and subsequent characterization of this cluster have been pivotal in understanding the molecular logic behind bohemamine biosynthesis.

Genomic Scanning and Gene Mining for bhm Gene Cluster

Initial efforts to uncover the genetic basis of bohemamine production were guided by the understanding that many bacterial secondary metabolites are synthesized by enzymes encoded in physically clustered genes. jmicrobiol.or.kr Before the definitive identification of the bhm cluster, the genome sequencing of a known bohemamine producer, Streptomyces sp. TP-A0873, revealed numerous polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters, hinting at a complex secondary metabolism, though the specific bhm cluster was not immediately identified. asm.org

A significant breakthrough came from a target-directed genome mining and genomic scanning strategy. researchgate.netnih.gov Researchers hypothesized that key enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs) likely involved in forming the characteristic pyrrolizidine (B1209537) scaffold, could serve as markers for potential bohemamine-producing BGCs. nih.govnih.gov By scanning genomic databases and internal culture collections for homologues of known BVMOs involved in similar biosynthetic pathways, researchers were able to pinpoint candidate strains and gene clusters. researchgate.netnih.gov

This bioinformatic approach, combined with techniques like ribosome engineering to activate silent or poorly expressed BGCs in strains like Streptomyces sp. CB02009, led to the successful identification and activation of the bhm gene cluster. researchgate.netchemrxiv.orgnih.gov The identified bhm BGC spans approximately 17.6 kbp and contains 17 genes predicted to encode the necessary enzymatic machinery, including NRPS, tailoring enzymes, and regulatory proteins. researchgate.netchemrxiv.org Further analysis revealed similar BGCs in other Streptomyces species, confirming the widespread, yet specific, distribution of this biosynthetic blueprint. researchgate.net

StrainMethod of BGC IdentificationKey FindingsReference
Streptomyces sp. CB02009Ribosome engineering and gene inactivationActivation of the silent bhm gene cluster, confirming its role in bohemamine production. researchgate.netchemrxiv.org
Streptomyces sp. TP-A0873Genome sequencingIdentification of numerous PKS and NRPS clusters, indicating high potential for secondary metabolite production. asm.org
Streptomyces sp. CT37Genomic scanning for BVMOsIdentification of a new carbamate (B1207046) and known bohemamine derivatives, linking BVMO presence to pyrrolizidine alkaloid production. nih.govnih.gov

Heterologous Expression Systems for Biosynthesis Research

To functionally verify the roles of the genes within the bhm cluster and to reconstruct the biosynthetic pathway, heterologous expression systems have been indispensable. researchgate.netresearchgate.net These systems involve transferring the bhm genes into a well-characterized host organism, typically a model Streptomyces strain like S. albus J1074, S. coelicolor M145, or S. lividans TK24, which does not naturally produce bohemamines. researchgate.netnih.gov

The expression of various combinations of bhm genes in these hosts has allowed researchers to dissect the function of individual enzymes. researchgate.netresearchgate.net For instance, the co-expression of bhmJ (an NRPS) and bhmK (a BVMO) in S. albus, supplemented with the necessary precursor (2S,5S)-5-methylproline, resulted in the production of key intermediates and bohemamine analogs. researchgate.netresearchgate.net This confirmed the central roles of these two enzymes in constructing the core scaffold.

Furthermore, heterologous expression of bhmGJK (including the methyltransferase bhmG) demonstrated the production of methylated bohemamine analogs, directly implicating BhmG in the C-7 methylation step. chemrxiv.orgnih.gov These experiments have shown that while the enzymes can function independently in a heterologous host, their action in the native producer is likely a more coordinated and efficient process. researchgate.netchemrxiv.org The use of strong promoters, such as the bidirectional promoter acmN2p, has been shown to successfully drive the expression of multiple bhm genes in heterologous hosts, facilitating the production of bohemamine skeletons. nih.gov

Enzymatic Machinery and Mechanisms

The synthesis of Bohemamine B is a masterclass in enzymatic precision, involving a coordinated cascade of reactions catalyzed by the proteins encoded in the bhm cluster. Key among these are a nonribosomal peptide synthetase, a Baeyer-Villiger monooxygenase, and a methyltransferase. acs.orgchemrxiv.org

Nonribosomal Peptide Synthetase (NRPS) Involvement (e.g., BhmJ)

At the heart of the bohemamine assembly line is the nonribosomal peptide synthetase (NRPS), BhmJ. researchgate.netchemrxiv.org NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. BhmJ is a two-module NRPS. chemrxiv.orgnih.gov Its first module is predicted to activate and incorporate serine, while the second module incorporates the unusual nonproteinogenic amino acid (2S,5S)-5-methylproline. chemrxiv.orgnih.gov

Gene inactivation studies, where bhmJ was deleted from the genome of Streptomyces sp. CB02009, resulted in the complete abolishment of bohemamine production, confirming its essential role. researchgate.net The coordinated action of the domains within BhmJ assembles the initial dipeptide precursor, which is then passed on for further modification. The incorporation of (2S,5S)-5-methylproline by the second module is particularly noteworthy, as this precursor is the source of the methyl group at the C-9 position of the final bohemamine structure. researchgate.netchemrxiv.org

Baeyer-Villiger Monooxygenase Catalysis (e.g., BhmK)

Following the NRPS-mediated assembly, a crucial structural rearrangement is catalyzed by the FAD-dependent Baeyer-Villiger monooxygenase (BVMO), BhmK. researchgate.netrsc.org BVMOs are known for their ability to insert an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, a reaction known as Baeyer-Villiger oxidation. rsc.org

In the bohemamine pathway, BhmK is responsible for the oxidative cleavage and rearrangement of an indolizidine intermediate, which is generated from the initial peptide product of BhmJ. chemrxiv.orgnih.gov This enzymatic step is critical for transforming the six-membered ring of the indolizidine into the characteristic five-membered pyrrolizidine core of the bohemamines. researchgate.netnih.gov The gene bhmK is transcriptionally coupled to bhmJ, with their start and stop codons overlapping, suggesting a tight regulation and functional linkage between the two enzymes. researchgate.netchemrxiv.org Inactivation of bhmK leads to the accumulation of intermediates and prevents the formation of the final pyrrolizidine scaffold. chemrxiv.org

Methyltransferase Activity (e.g., BhmG)

One of the defining features of the bohemamine scaffold is the methyl group at the C-7 position. researchgate.netacs.org This methylation is carried out by the methyltransferase BhmG. chemrxiv.orgchemrxiv.org Isotopic labeling studies using [methyl-¹³CH₃]-L-methionine have confirmed that the C-7 methyl group is derived from S-adenosyl methionine (SAM), the common methyl donor in biological systems. researchgate.net

When the bhmG gene was inactivated, the producing strain accumulated des-methyl analogs of bohemamines, directly demonstrating the function of BhmG as the C-7 methyltransferase. researchgate.netchemrxiv.org Conversely, co-expression of bhmG with bhmJ and bhmK in a heterologous host restored the production of the methylated product. chemrxiv.org The enzyme BhmG acts on the pyrrolizidine core after its formation by BhmK, adding the final decorative touch to the bohemamine structure. researchgate.netchemrxiv.org

EnzymeGeneEnzyme ClassFunction in this compound BiosynthesisReference
BhmJbhmJNonribosomal Peptide Synthetase (NRPS)Assembles a dipeptide precursor from serine and (2S,5S)-5-methylproline. researchgate.netchemrxiv.orgnih.gov
BhmKbhmKBaeyer-Villiger Monooxygenase (BVMO)Catalyzes the oxidative rearrangement of an indolizidine intermediate to form the core pyrrolizidine scaffold. researchgate.netchemrxiv.orgrsc.org
BhmGbhmGMethyltransferaseAdds a methyl group to the C-7 position of the pyrrolizidine core. researchgate.netchemrxiv.orgchemrxiv.org

Other Tailoring Enzymes in the Pathway

The tailoring phase of this compound biosynthesis is critical for installing the unique chemical features onto the core structure. Beyond the primary assembly enzymes, several other tailoring enzymes encoded within the bhm gene cluster play crucial roles. The entire bhm cluster comprises approximately 17 genes that code for a nonribosomal peptide synthetase (NRPS), various tailoring enzymes, proteins for precursor synthesis, and regulatory and resistance proteins. chemrxiv.orgresearchgate.net

Key tailoring enzymes identified in the pathway include:

BhmG: A methyltransferase responsible for the C-methylation at the C-7 position of the pyrrolizidine core. researchgate.netacs.orgchemrxiv.org This enzymatic step introduces one of the two signature methyl groups of the bohemamine scaffold.

BhmK: A Baeyer-Villiger monooxygenase (BVMO) that plays a pivotal role in the formation of the characteristic [5+5] pyrrolizidine bicyclic scaffold from a [5+6] indolizidine intermediate. acs.orgchemrxiv.orgnih.gov BhmK shares significant sequence similarity with other known BVMOs involved in pyrrolizidine alkaloid biosynthesis, such as PxaB and LgnC. chemrxiv.org

Conserved Proteins: The bhm gene cluster also contains several other conserved proteins, including BhmI, BlmD, and BlmH. researchgate.net While their presence across different bohemamine-producing strains suggests they are important, their specific functions in the biosynthetic pathway are still under investigation. researchgate.net

The coordinated action of these enzymes is essential for the efficient production of the final bohemamine structure. chemrxiv.org

EnzymeTypeProposed Function in Bohemamine Biosynthesis
BhmG MethyltransferaseCatalyzes C-methylation at the C-7 position of the core structure. researchgate.netacs.orgchemrxiv.org
BhmK Baeyer-Villiger Monooxygenase (BVMO)Responsible for the oxidative ring expansion and rearrangement to form the pyrrolizidine core. researchgate.netacs.orgchemrxiv.org
BhmI, BlmD, BlmH Conserved ProteinsSpecific roles are not yet fully determined but are conserved in related gene clusters. researchgate.net

Precursor Incorporation and Metabolic Flux Analysis

The assembly of the complex bohemamine structure relies on the incorporation of specific precursor molecules, including unusual non-proteinogenic amino acids.

Origin of Key Structural Elements (e.g., Methyl Groups)

A defining feature of the bohemamine family is the presence of two methyl groups at unusual positions on its pyrrolizidine framework. researchgate.netacs.org Genetic and biochemical studies have revealed that these two methyl groups originate from distinct biosynthetic sources:

C-7 Methyl Group: This methyl group is installed onto the bohemamine intermediate through the action of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BhmG. researchgate.netchemrxiv.org

C-9 Methyl Group: This second methyl group is not added by a tailoring enzyme. Instead, it is an intrinsic part of a precursor molecule, the non-proteinogenic amino acid (2S,5S)-5-methylproline, which is incorporated directly into the scaffold. researchgate.netchemrxiv.orgchemrxiv.org

This dual-methylation mechanism is a distinctive characteristic of the bohemamine biosynthetic pathway.

Role of Non-proteinogenic Amino Acids (e.g., 5-methylproline)

The non-proteinogenic amino acid (2S,5S)-5-methylproline (also referred to as 5-Mepro) is a crucial building block for this compound. acs.orgchemrxiv.orgresearchgate.net Its incorporation is managed by the two-module nonribosomal peptide synthetase (NRPS), BhmJ. chemrxiv.org The second module of BhmJ specifically recognizes and activates (2S,5S)-5-methylproline for integration into the growing peptide chain. chemrxiv.orgresearchgate.net

The necessity of this specific precursor was confirmed through heterologous expression experiments. When the bhmJK genes were expressed in a host organism like Streptomyces albus, which cannot naturally produce (2S,5S)-5-methylproline, no bohemamine analogs were produced. chemrxiv.org However, production was successfully initiated by feeding the culture with an external supply of (2S,5S)-5-methylproline. chemrxiv.org Furthermore, feeding the native producing strain with additional (2S,5S)-5-methylproline resulted in a twofold increase in bohemamine yield, highlighting its role as a key precursor. researchgate.net The pathway for the biosynthesis of (2S,5S)-5-methylproline itself remains an area of active investigation. researchgate.net

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling experiments have been instrumental in confirming the origins of the atoms in the bohemamine skeleton, particularly the two methyl groups. researchgate.netresearchgate.net These studies involve feeding the producing organism with precursors enriched with stable isotopes (like ¹³C) and then analyzing the resulting natural products using high-resolution mass spectrometry (HRMS) to detect the mass shift caused by the incorporated isotope. chemrxiv.orgresearchgate.netcreative-proteomics.com

In a key experiment, the native bohemamine-producing strain was fed with L-methionine labeled with a ¹³C isotope on its methyl group ([methyl-¹³CH₃]-L-methionine). researchgate.netresearchgate.net The results of the HRMS analysis were definitive:

The ¹³C label was incorporated into the C-7 methyl group of this compound. researchgate.netresearchgate.net

The C-9 methyl group showed no incorporation of the ¹³C label. researchgate.netresearchgate.net

This outcome provided direct evidence that the C-7 methyl group is derived from L-methionine, consistent with the function of the SAM-dependent methyltransferase BhmG, while the C-9 methyl group originates from a different precursor, which was confirmed to be (2S,5S)-5-methylproline. chemrxiv.orgresearchgate.netresearchgate.net

Biosynthesis Regulation and Activation Strategies

The biosynthetic gene clusters for many valuable secondary metabolites, including this compound, are often transcriptionally silent or expressed at very low levels in their native host strains under standard laboratory fermentation conditions. chemrxiv.orgresearchgate.netbeilstein-journals.org This necessitates the use of specific strategies to awaken these silent clusters and enhance production.

Ribosome Engineering for Enhanced Production

Ribosome engineering has emerged as a powerful and effective strategy for activating the silent bhm gene cluster and boosting the production of bohemamines. researchgate.netbeilstein-journals.org This approach is based on the principle that mutations in key components of the cell's translational machinery, such as ribosomal proteins or RNA polymerase, can trigger a global change in gene expression, leading to the activation of secondary metabolite pathways. beilstein-journals.orgresearchgate.net

In the case of this compound production from Streptomyces sp. CB02009, the bhm gene cluster was successfully activated using this technique. researchgate.netacs.orgresearchgate.net Researchers induced mutations by selecting for resistance to the antibiotic rifampicin, which targets the β-subunit of RNA polymerase (RpoB). researchgate.net One resulting mutant, designated CB02009-R-5, contained a specific mutation in its rpoB gene and was found to produce bohemamines, whereas the wild-type strain did not. researchgate.net This method is considered a rapid and cost-effective tool for drug discovery, enabling the production of novel natural products from previously silent gene clusters. researchgate.netchemrxiv.orgresearchgate.net

Promoter Characterization and Synthetic Biology Applications

The production of this compound and its analogs is orchestrated by the bhm biosynthetic gene cluster (BGC). researchgate.net The expression of this cluster is often silent or weak under standard laboratory conditions, necessitating advanced strategies to activate and study it. chemrxiv.orgbeilstein-journals.org Synthetic biology, particularly through promoter engineering and heterologous expression, has been instrumental in elucidating the bohemamine biosynthetic pathway. researchgate.netcam.ac.uk

Researchers have characterized and utilized several promoters to control the expression of key genes in the bohemamine pathway. researchgate.netresearchgate.net A notable example is the identification of a strong, bidirectional promoter, acmN2p, from an actinomycin (B1170597) D-producing Streptomyces strain. researchgate.net This promoter was successfully used for the heterologous expression of the core bohemamine biosynthesis genes—bhmG, bhmJ, and bhmK—demonstrating its utility for synthetic biology applications. researchgate.net

In other studies, engineered promoters have been crucial for gene inactivation and expression experiments. The constitutive promoter ermEp* was used to drive the expression of bhmJK in a heterologous Streptomyces albus host. researchgate.net Furthermore, the kasOp* promoter, an engineered version of the native kasOp from Streptomyces coelicolor, was used to express a resistance gene during the targeted disruption of the bhmK gene, a critical step in confirming its function. researchgate.netchemrxiv.org These approaches not only allow for the production of bohemamines in more tractable host organisms but also enable the functional characterization of individual biosynthetic enzymes. researchgate.netchemrxiv.org For instance, heterologous expression of bhmJK in S. albus under the control of the ermEp* promoter led to the production of bohemamine analogs upon feeding the culture with the nonproteinogenic amino acid (2S,5S)-5-methylproline, confirming its role as a key precursor. researchgate.netacs.org

These synthetic biology tools are essential for overcoming the challenge of silent BGCs, providing a platform to enhance the production of desired compounds and generate novel derivatives. cam.ac.uk The use of well-characterized promoters allows for the controlled expression of biosynthetic genes, facilitating metabolic engineering efforts aimed at improving yields and understanding complex enzymatic pathways. researchgate.netaddgene.org

PromoterType/OriginApplication in Bohemamine ResearchReference
acmN2pBidirectional, from Actinomycin D BGCUsed for heterologous co-expression of bhmG, bhmJ, and bhmK for bohemamine skeleton biosynthesis. researchgate.net
ermEpConstitutiveUsed for heterologous expression of bhmJK in S. albus J1074. researchgate.net
kasOpEngineered, from S. coelicolorUsed to drive a resistance gene in the disruption of the bhmK gene. researchgate.netchemrxiv.org

Co-culture Approaches for Secondary Metabolite Activation

Many biosynthetic gene clusters in Streptomyces, the genus responsible for producing bohemamines, remain unexpressed under typical laboratory fermentation conditions. chemrxiv.org Co-culturing, which involves growing two or more different microorganisms together, simulates the complex chemical interactions that occur in their natural environments and is a powerful strategy for activating this silent metabolic potential. researchgate.netbeilstein-journals.org

While the activation of the bohemamine gene cluster in Streptomyces sp. CB02009 was specifically achieved through ribosome engineering, co-culture represents a significant and widely applied approach for inducing novel secondary metabolite production in related bacteria. beilstein-journals.orgresearchgate.netbeilstein-journals.org Research has shown that interactions between different species can trigger profound changes in the secondary metabolism of Streptomyces. beilstein-journals.org

Several co-culture methodologies have proven effective. One notable technique involves the co-cultivation of Streptomyces with mycolic acid-containing bacteria (MACB). beilstein-journals.orgbeilstein-journals.org It is thought that direct physical contact between the live MACB cells and the Streptomyces cells alters the latter's secondary metabolism, leading to the production of previously undetected compounds. beilstein-journals.orgbeilstein-journals.org This method has successfully led to the discovery of novel natural products, including catenulobactins, dracolactams, and chojalactones. researchgate.netbeilstein-journals.org Other successful examples include the co-culture of Streptomyces coelicolor with the bacterium Myxococcus xanthus and the co-culture of Streptomyces iranensis with the fungus Aspergillus nidulans. researchgate.net More recently, a unique approach involving the co-culture of actinomycetes with animal cells, such as mouse macrophage-like cells, has been developed to stimulate the production of bioactive compounds. beilstein-journals.orgresearchgate.net

These approaches underscore a key principle in natural product discovery: microbial secondary metabolism is highly responsive to environmental cues, including the presence of other organisms. beilstein-journals.org Although not yet explicitly documented for enhancing this compound production, these co-culture strategies represent a promising avenue for activating the bhm BGC in other producer strains or for discovering new structural analogs by exposing the producing organism to different microbial partners.

Molecular and Cellular Mechanisms of Bohemamine B S Biological Actions in Vitro Studies

Investigation of Cellular Cytotoxicity and Antiproliferative Effects

In vitro studies have revealed a nuanced profile of Bohemamine (B1204589) B's biological activity, which is highly dependent on its molecular form. As a monomeric compound, Bohemamine B has been found to be largely inactive regarding cellular cytotoxicity. However, its dimeric derivatives exhibit significant and potent antiproliferative effects.

Initial screenings of monomeric this compound demonstrated a lack of cytotoxic activity against several human cancer cell lines. Tests conducted on the human colon adenocarcinoma cell line HCT-116 showed the compound to be inactive. mdpi.comnih.govsemanticscholar.orgscielo.br Similarly, when evaluated against a panel of non-small cell lung cancer (NSCLC) cell lines, including A549, HCC44, HCC366, and HCC1171, monomeric this compound and its close structural analogs showed no cytotoxicity. acs.orgnih.gov

The significant discovery in the study of this compound family came with the isolation and characterization of its dimeric forms, specifically dibohemamines. These dimers, formed through a non-enzymatic reaction involving formaldehyde (B43269), display potent cytotoxic activity, particularly against NSCLC cell lines. nih.govmdpi.com Dithis compound and Dibohemamine C were found to be extremely potent against the A549 NSCLC cell line, with IC₅₀ values in the nanomolar range. nih.govmdpi.com Dibohemamine C also exhibited modest activity against the HCC1171 cell line. nih.govmdpi.com This indicates that the dimerization of bohemamine structures is critical for their cytotoxic potential. mdpi.com

Table 1: Cytotoxic Activity of Bohemamine Derivatives Against NSCLC Cell Lines

CompoundCell LineIC₅₀ (μM)Source(s)
This compound (monomer) A549, HCC44, HCC366, HCC1171Inactive acs.orgnih.gov
Dithis compound (dimer) A5490.140 nih.govmdpi.com
Dibohemamine C (dimer) A5490.145 nih.govmdpi.com
Dibohemamine C (dimer) HCC11711.2 nih.govmdpi.com

The mechanism underlying the potent cytotoxicity of the active bohemamine dimers involves the disruption of the normal cell cycle. Research suggests that these compounds interfere with fundamental cellular processes, leading to cell cycle arrest. While specific cell cycle analysis for Dithis compound is not extensively detailed in the reviewed literature, related pyrrolizidine (B1209537) alkaloids have been shown to cause cell cycle arrest at the G2/M phase. acs.org This interference prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation. The proposed interference with DNA replication is a direct cause of this cell cycle blockade.

The culmination of cell cycle arrest and cellular damage induced by the active dimeric forms of bohemamine is the activation of programmed cell death pathways, namely apoptosis. The cytotoxic effects observed in cancer cell lines like A549 are attributed to the compound's ability to trigger this self-destruction mechanism. researchgate.net Studies on fractions containing these compounds have confirmed that the mode of cell death is indeed apoptosis, characterized by cellular changes such as membrane blebbing and DNA fragmentation. researchgate.net

Identification and Characterization of Molecular Targets

The distinct biological activities of monomeric and dimeric bohemamines suggest they interact with different molecular targets within the cell.

For monomeric this compound, a primary molecular interaction identified is the inhibition of cell adhesion. nih.gov It has been shown to be an inhibitor of the interaction between Lymphocyte Function-Associated Antigen 1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1). mdpi.comnih.govsemanticscholar.org This inhibition disrupts the adhesion of leukocytes to other cells, a process involved in immune responses and inflammation, but this activity is separate from cytotoxicity. mdpi.comnih.gov

The specific molecular targets for the potently cytotoxic dimeric bohemamines have not been fully elucidated. However, it is proposed that they interact with proteins and enzymes essential for cell proliferation. smolecule.com The biosynthesis of bohemamines themselves involves several enzymes, including nonribosomal peptide synthetases and monooxygenases, highlighting the complex enzymatic pathways associated with this class of compounds. chemrxiv.orgresearchgate.netresearchgate.net Related natural products have been found to target members of the myosin protein family or inhibit key enzymes like DNA polymerase, suggesting potential, though unconfirmed, targets for the bohemamine dimers. mdpi.comsemanticscholar.org

The most significant pathway targeted by the active dimeric bohemamine derivatives is the DNA replication process. Interference with DNA replication is a well-established mechanism for anticancer compounds, as it preferentially affects rapidly dividing cancer cells. nih.gov This disruption is the upstream event that leads to the downstream effects of cell cycle arrest and the induction of apoptosis. While the precise mode of interference (e.g., enzyme inhibition, DNA intercalation) is not yet fully defined for bohemamine dimers, this pathway is considered central to their potent cytotoxic activity.

Proteomic Approaches for Target Deconvolution

To understand the specific ways a molecule like this compound works in the body, scientists need to identify its direct targets within cells. This process, known as target deconvolution, has been greatly aided by the field of proteomics, which studies proteins on a large scale. unige.chnih.govresearchgate.netnih.gov A variety of chemoproteomic strategies, including those that use chemical probes to enrich targets and those that are "probe-free," have been developed to map out the proteins a compound interacts with and to understand its mechanisms of action. nih.gov These methods are crucial for moving from observing a compound's effect to understanding its specific molecular interactions. unige.chresearchgate.net

One powerful technique involves using the molecule of interest as a "bait" to capture its protein partners. In the case of this compound, this has been done by attaching it to tiny magnetic beads. When these beads are mixed with cell contents, proteins that bind to this compound stick to the beads and can be separated and identified. This affinity-based proteomic approach has been key in identifying potential protein targets of this compound.

Another innovative, label-free method is the cellular thermal shift assay (CETSA), which can be combined with mass spectrometry (MS-CETSA). unige.chnih.gov This technique relies on the principle that when a compound binds to a protein, it often makes the protein more stable at higher temperatures. By heating cell extracts and analyzing which proteins remain intact, scientists can identify those that have been stabilized by the compound, thus revealing its targets. These proteomic tools provide an unbiased way to map the proteins that this compound interacts with, offering vital clues about how it functions at a molecular level.

Modulation of Specific Biological Processes

Inhibition of Cellular Adhesion Processes (e.g., LFA-1/ICAM-1)

This compound has been identified as an inhibitor of cell-to-cell adhesion, a critical process in the immune response. nih.govcapes.gov.brscispace.com Specifically, it interferes with the interaction between two proteins: Lymphocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). nih.govcapes.gov.brresearchgate.net This interaction is essential for immune cells called leukocytes to stick to the walls of blood vessels and move into tissues to fight infection or during inflammation. researchgate.net

Studies have shown that this compound can block the adhesion of certain cells that rely on the LFA-1/ICAM-1 connection. nih.govcapes.gov.br For example, it inhibited the adhesion of HL-60 cells, a human leukemia cell line, to cells engineered to express ICAM-1, with a half-maximal inhibitory concentration (IC50) of 27.2 µg/ml. capes.gov.br The dimeric, or two-part, structure of bohemamine is thought to be important for this inhibitory activity.

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

While direct and extensive research on the antioxidant properties of this compound is somewhat limited, some studies have explored the antioxidant potential of its derivatives. researchgate.net Oxidative stress occurs when there is an imbalance between the production of harmful reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. frontiersin.orgnih.govnih.gov This imbalance can lead to cellular damage and is implicated in various diseases. frontiersin.orgnih.govmdpi.com

Natural compounds, particularly those from medicinal plants, are a significant source of antioxidants that can help mitigate oxidative stress. frontiersin.orgnih.govmdpi.com Certain bohemamine derivatives have shown significant antioxidant activity. researchgate.net The mechanisms by which antioxidants work include scavenging free radicals and inhibiting oxidative enzymes. nih.gov Given the chemical structure of bohemamines, which often includes components known to have antioxidant effects, it is plausible that this compound also contributes to mitigating oxidative stress. However, more specific research is needed to fully understand its direct antioxidant capabilities and the pathways it affects. mdpi.comnrfhh.com

Antimicrobial Activity against Microbial Strains (e.g., Bacteria, Fungi)

This compound has been investigated for its ability to inhibit the growth of various microbes. While some studies have found it to be inactive in certain antimicrobial assays, others have reported activity against specific bacterial strains. canterbury.ac.nz For instance, research has noted its potential antibacterial effects. royalsocietypublishing.org The broader family of actinomycetes, from which bohemamine is derived, is a well-known source of antibiotics. acs.org

The search for new antimicrobial compounds from sources like fungi is ongoing due to the rise of antimicrobial resistance. hubrecht.eu The antimicrobial activity of a compound is often tested against a panel of pathogens, including both Gram-positive and Gram-negative bacteria. royalsocietypublishing.orghubrecht.eu While one study reported this compound as inactive against both bacteria and fungi, another study putatively identified it in a Streptomyces species that demonstrated broad-spectrum antimicrobial activity. canterbury.ac.nzroyalsocietypublishing.org This suggests that its effectiveness may be strain-specific or dependent on the experimental conditions.

Table 1: Reported Antimicrobial Activity of this compound

Microbial Strain Type Reported Activity
Various bacteria and fungi Bacteria and Fungi Inactive in some assays canterbury.ac.nz
Staphylococcus aureus Gram-positive Bacteria Potential activity from producing strain royalsocietypublishing.org
Listeria monocytogenes Gram-positive Bacteria Potential activity from producing strain royalsocietypublishing.org
Bacillus subtilis Gram-positive Bacteria Potential activity from producing strain royalsocietypublishing.org
Escherichia coli Gram-negative Bacteria Potential activity from producing strain royalsocietypublishing.org
Salmonella enterica Gram-negative Bacteria Potential activity from producing strain royalsocietypublishing.org
Candida albicans Fungus Potential activity from producing strain royalsocietypublishing.org

Enzyme Activity Modulation (e.g., ClpP Peptidase Activity)

A key finding in understanding this compound's biological effects is its ability to modulate the activity of the ClpP peptidase, a highly conserved proteolytic enzyme. researchgate.netresearchgate.netnih.gov In bacteria, the ClpP protease is essential for protein quality control, and its disruption can lead to antibacterial effects. researchgate.netnih.gov Some natural products act as potent and selective inhibitors of bacterial ClpP. researchgate.net

Interestingly, in humans, ClpP is located in the mitochondria and its modulation by drugs has shown effectiveness in fighting solid cancers. mdpi.com The ClpXP complex, consisting of the ClpP peptidase and the ClpX unfoldase, plays a role in responding to cellular stress. researchgate.net Studies have shown that while some compounds inhibit bacterial ClpP, others can act as agonists, or activators, of human ClpP. This differential activity presents an opportunity for developing targeted therapies. The interaction of molecules with ClpP can forcefully engage the protein, influencing its degradative functions. biorxiv.org The discovery of molecules that interact with ClpP highlights the importance of this enzyme as a therapeutic target. researchgate.netresearchgate.net

Comparative Analysis of Monomeric vs. Dimeric Bohemamines in Biological Systems

The biological activity of bohemamines can differ significantly depending on whether they exist as a single unit (monomer) or as a pair (dimer). eurekaselect.comnih.gov Dimeric forms of bohemamine, known as dibohemamines, are formed through a non-enzymatic reaction with formaldehyde. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Bohemamine B and Analogs

Impact of Pyrrolizidine (B1209537) Core Modifications on Biological Activity

The bicyclic pyrrolizidine core is the foundational scaffold of bohemamines, and modifications to this nucleus significantly alter their biological properties. While the fundamental nih.govnih.gov-fused ring system is a hallmark, derivatives with altered cores have been isolated and studied.

Research has revealed that modifications such as hydroxylation or the hydrolysis of epoxide rings on the core can lead to new derivatives with different activities. For instance, Bohemamine (B1204589) E, which results from the hydrolysis of the epoxide ring found in other bohemamines, demonstrates how simple transformations of the core can generate new analogues. nih.gov Similarly, Bohemamine D features a hydroxyl group at the C-7 position in place of the methyl group found in NP25302, another bohemamine-type alkaloid. nih.govacs.org

More drastic alterations to the core have been seen in related compounds. Legoncarbamate, for example, possesses a [5+7] heterobicyclic carbamate (B1207046) core instead of the traditional nih.govnih.gov pyrrolizidine system. nih.gov This significant structural deviation highlights the biosynthetic plasticity that can lead to diverse scaffolds. The biological activity of these core-modified analogs often differs substantially from the parent compounds. For instance, while monomeric bohemamines inhibit cell adhesion, the cytotoxicity varies greatly with other modifications. capes.gov.br The biosynthesis of the pyrrolizidine scaffold itself is a complex process involving enzymes like non-ribosomal peptide synthetases (NRPSs) and Baeyer-Villiger monooxygenases (BVMOs), which assemble and tailor the core structure. chemrxiv.orgnih.govresearchgate.net

CompoundCore ModificationReported Biological ActivityReference
Bohemamine D C-7 Hydroxylation (replaces CH₃)- nih.gov
Bohemamine E Hydrolyzed epoxide (diol at C-5/C-6)- nih.gov
Legoncarbamate [5+7] Heterobicyclic carbamate coreAntibacterial against E. coli nih.gov

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Influence of Substituent Variations (e.g., at C-5) on Efficacy and Selectivity

Variations in the substituents attached to the bohemamine scaffold have a profound effect on biological efficacy and selectivity. The C-5 position, in particular, has been a key site for structural diversification.

Beyond the C-5 position, modifications to the acyl side chain attached to the pyrrolizidine nitrogen also influence activity. Bohemamine G, for instance, features a different amide moiety (2-methylbut-2-enamide) compared to other analogs. acs.org This highlights that changes in the side chain can also modulate the biological response. The electronic effects of these substituents can be transmitted through the heterocyclic system, influencing the reactivity and binding affinity of the entire molecule. researchgate.net

CompoundSubstituent at C-5Other Key SubstituentsReported Biological ActivityReference
Bohemamine B -CH₃-LFA-1/ICAM-1 inhibitor nih.gov
5-Cl-bohemamine C -Cl-LFA-1/ICAM-1 inhibitor nih.govnih.gov
5-Br-bohemamine C -Br-LFA-1/ICAM-1 inhibitor nih.gov
Bohemamine G -H2-methylbut-2-enamide side chain- acs.org

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Role of Dimerization and Bridging Linkers on Pharmacological Profiles

One of the most significant findings in the SAR of bohemamines is the dramatic shift in biological activity upon dimerization. While monomeric bohemamines are generally non-cytotoxic, their dimeric counterparts have demonstrated potent anticancer activity. nih.gov

Studies have led to the isolation of dibohemamines A, B, and C, which are dimeric analogs linked by a methylene (B1212753) bridge. nih.gov This dimerization is a non-enzymatic process, occurring through the reaction of two monomeric bohemamine units with formaldehyde (B43269), which was detected in the culture medium. nih.gov This discovery opened a new avenue for creating novel analogs.

The pharmacological profile of these dimers is striking. Dibohemamines B and C were found to be highly cytotoxic against the A549 non-small cell lung cancer cell line, with IC₅₀ values in the nanomolar range (0.140 and 0.145 µM, respectively). nih.gov This contrasts sharply with the lack of cytotoxicity reported for the monomeric precursors. nih.gov Inspired by this finding, researchers have synthesized a small library of dimeric analogs using various aryl and alkyl aldehydes as bridging linkers, demonstrating that the nature of the linker can be systematically varied to explore the SAR of these potent compounds further. nih.gov This indicates that bringing two pyrrolizidine units into proximity via a linker is a crucial strategy for unlocking potent cytotoxic activity.

CompoundStructureLinkerIC₅₀ (A549 cells)Reference
Bohemamine (monomer) MonomerN/ANot cytotoxic nih.gov
Dibohemamine A DimerMethylene (-CH₂-)Not reported as potent nih.gov
Dithis compound DimerMethylene (-CH₂-)0.140 µM nih.gov
Dibohemamine C DimerMethylene (-CH₂-)0.145 µM nih.gov

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Correlation between Stereochemistry and Biological Response

Stereochemistry is a critical determinant of the biological activity of bohemamines. The specific three-dimensional arrangement of atoms in the pyrrolizidine core and its substituents dictates how the molecule interacts with its biological targets.

The absolute configuration of bohemamine analogs has been determined using techniques such as Electronic Circular Dichroism (ECD) spectroscopy, often in conjunction with quantum chemical calculations and by applying the octant rule for the cyclopentenone moiety present in the structure. nih.govnih.gov The relative stereochemistry, which describes the orientation of different parts of the molecule relative to each other, has been elucidated using Nuclear Overhauser Effect (NOE) spectroscopic studies. acs.orgnih.govnih.gov

Notably, the potent cytotoxic dibohemamine dimers retain the same relative configuration as the parent monomeric bohemamine. nih.gov This suggests that the specific spatial arrangement of the pyrrolizidine core is essential for activity, and the dimerization acts to enhance this activity without altering the fundamental stereochemical requirements. Furthermore, the biosynthesis of the bohemamine core utilizes specific stereoisomers of amino acid precursors, such as (2S,5S)-5-methylproline, underscoring the stereo-controlled nature of its formation from the outset. chemrxiv.orgresearchgate.net Any change in stereochemistry would likely lead to a significant loss of biological activity due to a mismatch with the target binding site.

Comparison with Structurally Similar Pyrrolizidine Alkaloids

The bohemamines are part of a larger class of microbial PAs, which includes compounds like clazamycins, jenamidines, legonmycins, and pyrrolams. mdpi.comnih.govresearchgate.net While they share the core pyrrolizidine scaffold, bohemamines are set apart by their characteristic methylation pattern. smolecule.comchemrxiv.org

A comparison of their biological activities reveals important distinctions. Plant-derived PAs are well-known for their hepatotoxicity. nih.gov In contrast, microbial PAs exhibit a different spectrum of activities, including antibiotic, antiprotozoal, and cytotoxic effects. mdpi.com For example, the monomeric bohemamines act as inhibitors of LFA-1/ICAM-1 cell adhesion, a function not typically associated with plant PAs. capes.gov.br

The clazamycins and pyrrolams represent structurally simpler PAs compared to the more complex plant-derived alkaloids. mdpi.com The legonmycins, like bohemamines, are biosynthesized via an NRPS assembly line. nih.govnih.gov A particularly interesting comparison can be made with lomaiviticins A and B, which are also potent cytotoxic dimers isolated from a marine symbiont. acs.org However, the lomaiviticins are dimeric diazobenzofluorene glycosides, a completely different structural class, indicating that dimerization is a recurring theme in the evolution of potent natural products, even from different biosynthetic origins. This comparative analysis helps to place the unique SAR of this compound and its analogs within the broader context of pyrrolizidine alkaloids and other microbial metabolites.

Computational Chemistry and in Silico Investigations

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as Bohemamine (B1204589) B, might bind to a biological target, typically a protein or enzyme. ijimai.orgnih.gov This process involves creating a three-dimensional model of the ligand and the target protein and then computationally simulating their interaction to find the most stable binding pose and estimate the binding affinity. pomics.com While specific, published molecular docking studies focusing exclusively on Bohemamine B are limited, the principles of this methodology can be applied to hypothesize its mechanism of action based on its known biological activities. For instance, dimeric bohemamine analogs have demonstrated nanomolar cytotoxicity against non-small cell lung cancer cell lines like A549, suggesting that proteins crucial for cancer cell survival could be potential targets. nih.gov

A typical molecular docking workflow for this compound would involve the following steps:

Target Selection: Based on its cytotoxic profile, potential protein targets could include enzymes involved in cell proliferation (e.g., kinases) or apoptosis regulators.

Model Preparation: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). encyclopedia.pub The structure of this compound is built and optimized using molecular mechanics force fields.

Docking Simulation: Using software such as AutoDock or Molecular Operating Environment (MOE), the this compound molecule is placed into the active or allosteric site of the target protein. pomics.comencyclopedia.pub The program then explores various orientations and conformations of the ligand within the binding site to identify the one with the lowest energy, which corresponds to the most likely binding mode. chemrxiv.org

Analysis of Interactions: The resulting protein-ligand complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the binding. encyclopedia.pub

These simulations can predict which amino acid residues are critical for binding and can guide the design of this compound analogs with improved affinity and selectivity for the target. nih.gov

Table 1: Hypothetical Molecular Docking Workflow for this compound
StepDescriptionTools/MethodsAnticipated Outcome
Target IdentificationSelection of proteins relevant to the known bioactivity of bohemamine analogs (e.g., cytotoxicity).Literature review, bioinformatics databases.A list of potential protein targets (e.g., Bcl-2 family proteins, cyclin-dependent kinases).
3D Structure PreparationObtaining and preparing the 3D structures of this compound and the selected target protein.ChemDraw, Avogadro, Protein Data Bank (PDB).Optimized, energy-minimized 3D structures ready for docking.
Molecular DockingSimulating the binding process of this compound to the target's active site.AutoDock Vina, MOE, Discovery Studio. encyclopedia.pubA set of binding poses ranked by predicted binding energy (e.g., kcal/mol).
Interaction AnalysisVisualizing and analyzing the intermolecular forces stabilizing the predicted binding pose.PyMOL, LigPlot+.Identification of key amino acid residues and specific interactions (H-bonds, etc.).

Quantum Chemical Calculations for Structural Elucidation and Conformation Analysis

Quantum chemical calculations are indispensable for the precise structural elucidation of complex natural products like the bohemamines. x-mol.netmdpi.com These methods are particularly crucial for determining the absolute configuration of newly isolated analogs, a task that can be challenging using spectroscopic methods alone. researchgate.netacs.org

One of the most common applications is the calculation of Electronic Circular Dichroism (ECD) spectra. nih.gov The process involves first performing a conformational search using a molecular mechanics force field (e.g., MMFF94S) to identify low-energy conformers. nih.gov These conformers are then optimized using Density Functional Theory (DFT), and their ECD spectra are calculated. The final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. By comparing the calculated ECD spectrum with the experimentally measured one, the absolute configuration of the molecule can be confidently assigned. researchgate.netnih.gov For example, this method was used to determine the absolute configuration of spinoxazines and other bohemamine-type alkaloids isolated from Streptomyces spinoverrucosus. researchgate.netresearchgate.net

Furthermore, quantum calculations are used to support conformational analysis derived from NMR data, such as Nuclear Overhauser Effect (NOE) correlations. researchgate.netnih.gov Calculated bond lengths, angles, and dihedral angles help to build a more accurate 3D model of the molecule in solution, confirming the relative configuration and preferred conformation. nih.gov

Table 2: Application of Quantum Chemical Calculations in Bohemamine Research
Computational MethodPurposeKey Findings/ApplicationReference
ECD Spectra Calculation (TDDFT)Determination of absolute configuration.Comparison of experimental and calculated ECD spectra confirmed the absolute stereochemistry of new bohemamine and spinoxazine analogs. researchgate.netresearchgate.netnih.gov
Conformational Analysis (DFT)Structural elucidation and validation of NMR data.Calculations supported NOE correlation data to define the relative configuration and ring conformation of the pyrrolizidine (B1209537) skeleton. researchgate.netnih.gov
NMR Chemical Shift Calculation (GIAO)Aiding structure determination.Gauge-including atomic orbital (GIAO) calculations of NMR data can help resolve ambiguities in complex structures. x-mol.net

Density Functional Theory (DFT) for Reaction Mechanism Elucidation in Biosynthesis

The biosynthesis of the bohemamine scaffold involves several complex and unusual enzymatic steps. Density Functional Theory (DFT) has proven to be a valuable tool for investigating the mechanisms of these reactions, providing insights that are difficult to obtain experimentally. rsc.org

A notable example is the study of the proposed biotransformation of Bohemamine D into the co-occurring marine natural product Spinoxazine B. acs.orgnih.gov Researchers used DFT calculations to investigate the mechanism of this conversion. By calculating the energies of intermediates and transition states, they could evaluate the feasibility of different proposed reaction pathways, shedding light on the biosynthetic logic. acs.org

DFT is also critical for understanding the key enzymatic reactions that form the bohemamine core. The biosynthesis is known to involve a Baeyer-Villiger monooxygenase (BVM-O), BhmK, which is responsible for the ring expansion/contraction of an indolizidine intermediate to form the characteristic pyrrolizidine core. researchgate.netchemrxiv.org DFT studies on similar Baeyer-Villiger reactions have been used to calculate activation energies and map out the entire catalytic cycle, identifying the crucial steps of the oxidation. researchgate.net Similarly, the formation of dimeric bohemamines has been proposed to occur via a non-enzymatic process that could be modeled using DFT to validate the hypothesized mechanism, which may involve a Baylis-Hillman type reaction. nih.gov

Chemoinformatics Approaches for Diversity Analysis and Chemical Space Exploration

Chemoinformatics provides a suite of computational tools to organize, analyze, and visualize the structural diversity of a family of compounds, a concept known as chemical space exploration. mpg.deunifi.it The bohemamine family is an excellent subject for such analysis due to the growing number of identified natural and semi-synthetic analogs. nih.govnih.gov

The known bohemamine analogs exhibit significant structural diversity, arising from variations in halogenation, hydroxylation, methylation, and dimerization. nih.govacs.orgnih.gov Chemoinformatics methods can quantify this diversity. For example, molecular fingerprints can be calculated for each analog, and the Tanimoto similarity coefficient can be used to measure the structural similarity between pairs of molecules. unifi.it This data can then be visualized using dimensionality reduction techniques like Principal Component Analysis (PCA), creating a map of the bohemamine chemical space.

This analysis serves several purposes:

Diversity Assessment: It provides a quantitative measure of the structural variety within the known bohemamine library. rjeid.com

Identification of Unexplored Regions: It highlights areas of chemical space that have not yet been explored, guiding the synthesis of novel analogs with unique structural features. mpg.de

Scaffold Hopping: By analyzing the pharmacophore features of active bohemamines, it's possible to search for entirely new scaffolds in other compound libraries that might elicit similar biological activity. enamine.net

The discovery that bohemamine biosynthetic gene clusters are widely distributed in bacteria suggests that the potential chemical space of this family of alkaloids is vast and largely untapped. nih.gov

Virtual Screening for Identification of Novel Bioactive Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scielo.broptibrium.com This approach can dramatically accelerate the discovery of new bioactive analogs of this compound by prioritizing a smaller number of compounds for synthesis and experimental testing. nih.gov

Virtual screening can be performed using two main strategies:

Structure-Based Virtual Screening (SBVS): If a 3D structure of a relevant biological target is known or can be modeled (as discussed in section 7.1), molecular docking can be used to screen thousands or millions of compounds from virtual libraries (e.g., ZINC, Enamine REAL Space) against the target's binding site. enamine.netscielo.br The top-scoring compounds are selected as hits.

Ligand-Based Virtual Screening (LBVS): When a target structure is unknown, the structure of a known active compound like this compound can be used as a template. scielo.br A pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions), can be generated. mdpi.com This model is then used as a 3D query to search virtual databases for molecules that match these features.

A hybrid approach combining these methods is often most effective. mdpi.com For instance, a small library of dimeric and monomeric bohemamine analogs was generated based on a proposed non-enzymatic reaction mechanism, providing a focused set of compounds for further evaluation. nih.gov A virtual screening campaign could expand on this by computationally generating a much larger virtual library of potential analogs and then screening them against a panel of cancer-related targets to identify novel candidates with potentially enhanced potency or novel mechanisms of action. tjnpr.org

Future Directions in Bohemamine B Research

Advancements in Biosynthetic Pathway Engineering for Production Enhancement

The elucidation of the bohemamine (B1204589) biosynthetic gene cluster (BGC) has been a pivotal step, paving the way for targeted genetic manipulation to improve the production yield of Bohemamine B. researchgate.netnih.gov Future research will likely focus on several key strategies to enhance production efficiency.

One promising approach is the application of promoter engineering . By replacing native promoters within the bhm gene cluster with stronger, well-characterized constitutive or inducible promoters, the transcription of key biosynthetic genes can be significantly upregulated. nih.govmdpi.com The identification and utilization of strong bidirectional promoters, such as acmN2p from actinomycin (B1170597) D-producing streptomycetes, has already shown potential for the heterologous expression of core bohemamine biosynthetic genes. researchgate.net

Heterologous expression of the entire bohemamine BGC in a more genetically tractable and high-growth-rate host, such as certain engineered Streptomyces strains, offers another avenue for increased production. mdpi.comnih.govnih.gov This strategy can overcome limitations present in the native producer, such as complex regulatory networks that may suppress secondary metabolite production.

Furthermore, ribosome engineering has been successfully employed to activate the biosynthesis of bohemamines. researchgate.netnih.gov This technique, which involves introducing mutations in ribosomal protein genes, can alter the cellular physiology in a way that triggers the expression of otherwise silent or poorly expressed BGCs. Future efforts may focus on fine-tuning these mutations to maximize the output of this compound.

Engineering StrategyObjectiveKey Genes/Elements TargetedPotential Outcome
Promoter EngineeringIncrease transcription of biosynthetic genesNative promoters of the bhm gene clusterEnhanced production of this compound
Heterologous ExpressionOvercome native host limitationsEntire bhm biosynthetic gene clusterHigher yields in an optimized host strain
Ribosome EngineeringActivate silent or poorly expressed BGCsRibosomal protein genes (e.g., rpsL)Increased production of this compound

Strategies for Discovery of New this compound Derivatives with Enhanced Biological Activity

The generation of novel this compound derivatives with improved therapeutic properties is a central goal of ongoing research. Several innovative strategies are being explored to expand the chemical diversity of the bohemamine scaffold.

Harnessing Non-Enzymatic Reactions has proven to be a fruitful approach. The discovery of dibohemamines, which are formed through a non-enzymatic reaction involving formaldehyde (B43269), has inspired the semi-synthesis of a library of dimeric and monomeric bohemamine analogs with potent cytotoxicity against non-small cell lung cancer cell lines. This "natural product chimera strategy" opens up possibilities for creating hybrid molecules with unique biological activities. researchgate.net

Precursor-Directed Biosynthesis and Mutasynthesis represent powerful tools for generating novel derivatives. researchgate.netdovepress.comnih.govresearchgate.netmanchester.ac.uk In precursor-directed biosynthesis, synthetic analogs of natural precursors are fed to the producing organism, which may incorporate them into the final product. Mutasynthesis involves blocking the biosynthesis of a natural precursor in the producing strain and then supplying synthetic analogs to be incorporated. These techniques could be applied to the bohemamine pathway to introduce novel functionalities.

Combinatorial Biosynthesis , which involves the genetic manipulation of biosynthetic pathways to create "unnatural" natural products, holds immense potential. dovepress.comnih.govrsc.org This could involve swapping domains or modules of the non-ribosomal peptide synthetase (NRPS) involved in bohemamine biosynthesis with those from other pathways to generate a wide array of new structures.

The isolation of naturally occurring derivatives, such as spithioneines A and B which possess an unusual ergothioneine (B1671048) moiety, underscores the biosynthetic plasticity of the producing organisms and suggests that further exploration of diverse microbial sources could yield novel bohemamine-type compounds with unique bioactivities. acs.org

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. The integration of advanced "omics" technologies, including transcriptomics, proteomics, and metabolomics, will be instrumental in achieving this.

Transcriptomic analysis of cells treated with this compound can provide a global view of the changes in gene expression induced by the compound. escholarship.orgnih.govmdpi.commdpi.comfrontiersin.org This can help to identify the cellular pathways that are perturbed by this compound, offering clues about its molecular targets and mechanisms of cytotoxicity.

Proteomic studies can identify changes in the abundance and post-translational modifications of proteins in response to this compound treatment. This can reveal the specific proteins that interact with the compound or are affected by its activity, providing direct insights into its mode of action.

Metabolomic profiling can uncover alterations in the cellular metabolome following exposure to this compound. By identifying the metabolic pathways that are disrupted, researchers can gain a more comprehensive understanding of the downstream effects of the compound's activity.

The integration of these multi-omics datasets will be key to constructing a holistic picture of the cellular response to this compound, ultimately leading to a more complete mechanistic understanding.

Development of Novel Chemical Synthesis Methodologies

While biosynthetic and semi-synthetic approaches are valuable for generating this compound and its derivatives, the development of robust and efficient total synthesis methodologies remains a significant goal.

The asymmetric synthesis of the core pyrrolizidine (B1209537) skeleton of bohemamines is a key challenge that is being addressed by synthetic chemists. acs.orgnih.govnih.gov The development of stereoselective methods to construct this complex core will be crucial for the synthesis of not only this compound but also a wide range of its analogs with defined stereochemistry.

Future efforts in this area will likely focus on the development of concise and scalable total synthesis routes. nih.govresearchgate.net Such routes would not only provide access to larger quantities of this compound for further biological evaluation but also enable the synthesis of designed analogs that are not accessible through biosynthetic or semi-synthetic methods. The successful total synthesis of other complex pyrrolizidine alkaloids, such as epohelmin B, provides a roadmap for the development of synthetic strategies for this compound. nih.govresearchgate.net

Expanding the Scope of Biological Research beyond Current Applications

While the cytotoxic activity of this compound against cancer cells is well-documented, its full therapeutic potential may extend to other disease areas. Future research should aim to broaden the scope of biological investigations to explore these possibilities.

Given that many natural products with cytotoxic properties also exhibit anti-inflammatory activity , it would be valuable to investigate the effects of this compound on inflammatory pathways. nih.govresearchgate.netnih.govmdpi.com Studies could explore its ability to modulate the production of pro-inflammatory cytokines and mediators in relevant cell-based and animal models of inflammation.

The potential antiviral activity of this compound also warrants investigation. mdpi.commdpi.com Many alkaloids possess antiviral properties, and screening this compound against a panel of viruses could uncover new therapeutic applications.

Furthermore, the exploration of the neuroprotective effects of this compound could be a promising area of research. nih.govnih.gov Oxidative stress and apoptosis are common mechanisms in neurodegenerative diseases, and compounds that can mitigate these processes are of great interest.

By systematically evaluating the biological activities of this compound in these and other disease models, the full therapeutic potential of this fascinating natural product can be realized.

Q & A

Q. How is the structure of Bohemamine B and its derivatives characterized?

Methodological Answer: Structural elucidation relies on a combination of nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HRESIMS), and infrared (IR) spectroscopy. For example, dimeric bohemamines (e.g., dibohemamine A (5)) were confirmed via HMBC correlations (e.g., H-8 to C-1/C-6/C-7) and COSY correlations (e.g., H-4/H-9). HRESIMS data (e.g., m/z 537.2705 [M + H]+ for compound 5) and comparison of UV profiles with monomeric bohemamines further validated dimeric linkages .

Q. What bioactivity has been reported for this compound and its analogs?

Methodological Answer: this compound (2) and its dimers (e.g., dibohemamines B (6) and C (7)) exhibit nM-level cytotoxicity against non-small cell lung cancer (NSCLC) A549 cells. IC50 values for compounds 6 and 7 were 0.140 μM and 0.145 μM, respectively. Bioactivity is assessed via cell viability assays (e.g., MTT), with structural-activity relationships (SAR) highlighting the importance of dimerization and halogenation (e.g., 5-Br substitution in compound 4) .

Q. What are the key steps in isolating this compound from microbial sources?

Methodological Answer: Isolation involves bioassay-guided fractionation of marine-derived Streptomyces spinoverrucosus cultures. Fermentation extracts are subjected to liquid-liquid partitioning, followed by column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC purification. Activity-tracking against A549 cells ensures targeted isolation of cytotoxic compounds .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data during dimer characterization?

Methodological Answer: Discrepancies in NMR signals (e.g., missing methine groups in dimers vs. monomers) are addressed through advanced 2D NMR techniques:

  • HSQC : Identifies proton-carbon correlations for ambiguous signals (e.g., methylene bridge at δC/H 12.7/2.72 in compound 5).
  • HMBC : Confirms long-range couplings (e.g., H-10 to C-1/C-2/C-3 in compound 5).
  • NOESY : Validates spatial arrangements (e.g., H-8 to H-4/H-6 correlations indicating conserved stereochemistry) .

Q. What strategies optimize non-enzymatic dimer synthesis of Bohemamine analogs?

Methodological Answer: Dimerization is achieved via formaldehyde-mediated crosslinking under mild acidic conditions. Key parameters include:

  • Reagent stoichiometry : Excess formaldehyde (detected in culture media) drives dimer yield.
  • Reaction atmosphere : Nitrogen prevents oxidation during propionaldehyde-mediated dimer synthesis (e.g., dimer 18).
  • Post-synthetic modifications : Hydrohalic acid treatment (e.g., HCl or HBr) generates halogenated dimers (e.g., compounds 20 and 21) .

Q. How can heterologous expression systems enhance this compound biosynthesis studies?

Methodological Answer: The acmN2p bidirectional promoter drives co-expression of biosynthetic genes (e.g., bhmGJK) in Streptomyces hosts like S. albus J1064. LC-HRMS confirms production of intermediates (e.g., NP25302) when supplemented with 5-methylproline (5-MePro). This approach circumvents native regulatory hurdles and enables scalable analog production .

Q. What experimental designs address contradictions in cytotoxicity mechanisms?

Methodological Answer: To reconcile discrepancies in bioactivity

  • Comparative assays : Test monomeric vs. dimeric forms under identical conditions (e.g., compound 1 vs. 5-7).
  • Epoxide reduction studies : Evaluate if diol formation (e.g., in compounds 6-7) alters membrane permeability or target binding.
  • Gene knockout models : Use CRISPR/Cas9 to disrupt putative targets (e.g., LFA-1/ICAM-1 pathways) and assess resistance .

Q. How can researchers ensure reproducibility in Bohemamine analog synthesis?

Methodological Answer: Standardize protocols by:

  • Documenting reaction conditions : Temperature, pH, and solvent systems (e.g., CHCl3 for HBr-mediated halogenation).
  • Validating intermediates : NMR and HRMS cross-checking against published data (e.g., compound 4 vs. synthesized 5-Br-bohemamine C).
  • Reporting negative results : Failed dimerization attempts inform boundary conditions (e.g., inert atmospheres for aldehyde stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.